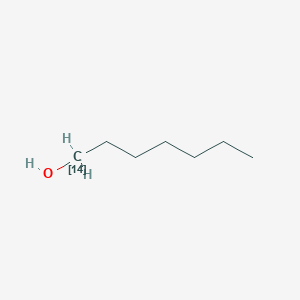
Heptanol-1-14C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptanol-1-14C is a useful research compound. Its molecular formula is C7H16O and its molecular weight is 118.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metabolic Studies
Heptanol-1-14C is extensively used in metabolic studies to trace the pathways of alcohol metabolism in living organisms. For example, it has been employed to investigate the enzymatic activity of alcohol acyltransferases (AATs) in plants. In a study involving the SAAT gene from strawberries, researchers utilized 14C-labeled substrates to examine the production of esters from heptanol and acetyl-CoA. The results demonstrated that the enzyme could effectively convert heptanol into heptyl acetate, highlighting its role in flavor biogenesis in fruits .
Olfactory Research
In olfactory research, this compound is used to explore how different alcohols affect olfactory bulb activity in rodents. Studies have shown that the position of the hydroxyl group in heptanol significantly influences the activation patterns within glomerular modules of the olfactory bulb. For instance, 1-heptanol activated specific modules associated with alcohol detection, while other isomers like 2-heptanol elicited different responses . This research provides insights into the molecular basis of smell and how structural variations in odorants can lead to distinct sensory perceptions.
Environmental and Ecological Studies
This compound also finds applications in environmental science, particularly in studying the degradation and transformation of organic compounds in ecosystems. Its radiolabeled nature allows for tracking its fate in soil or aquatic environments. For instance, researchers can assess how heptanol interacts with microbial communities and its subsequent breakdown products, which is crucial for understanding bioremediation processes .
Fuel Research
Recent studies have investigated the potential of this compound as an additive in biofuels. Research on blends of diesel fuel with 1-heptanol has shown improved combustion characteristics and reduced emissions compared to traditional fuels. The addition of heptanol enhances fuel performance while potentially lowering environmental impact by providing a renewable energy source . This application is particularly relevant as industries seek sustainable alternatives to fossil fuels.
Synthesis and Chemical Reactions
This compound serves as a valuable substrate in synthetic organic chemistry for studying reaction mechanisms and product formation. Its use in radical reactions has been documented, where it participates as a reagent to generate various chemical intermediates . This application is essential for developing new synthetic pathways and understanding fundamental chemical processes.
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Outcomes |
|---|---|---|
| Metabolic Studies | Tracing metabolic pathways using 14C-labeled substrates | Enzymatic conversion to esters confirmed |
| Olfactory Research | Investigating olfactory bulb activation patterns | Structural variations influence sensory perception |
| Environmental Studies | Tracking degradation and transformation in ecosystems | Insights into bioremediation processes |
| Fuel Research | Assessing performance of biofuel blends | Improved combustion and reduced emissions |
| Synthesis | Studying reaction mechanisms in organic chemistry | Development of new synthetic pathways |
Case Study 1: Flavor Biogenesis
In a study focusing on strawberry flavor enhancement, this compound was utilized to demonstrate how specific enzymes convert alcohols into flavor compounds during fruit ripening. The findings indicated that manipulating these pathways could enhance fruit flavor profiles through targeted genetic modifications.
Case Study 2: Olfactory Response Mapping
A comprehensive study mapped olfactory responses to various heptanol isomers using this compound as a tracer. The results illustrated distinct activation patterns within the olfactory bulb for each isomer, providing valuable data on how structural differences affect odor perception.
Case Study 3: Biofuel Performance
Research examining blends of diesel fuel with 1-heptanol revealed significant improvements in engine performance metrics such as power output and emissions reduction. This work supports the viability of using alcohols like heptanol as renewable fuel additives.
特性
CAS番号 |
77504-68-8 |
|---|---|
分子式 |
C7H16O |
分子量 |
118.19 g/mol |
IUPAC名 |
(114C)heptan-1-ol |
InChI |
InChI=1S/C7H16O/c1-2-3-4-5-6-7-8/h8H,2-7H2,1H3/i7+2 |
InChIキー |
BBMCTIGTTCKYKF-WGGUOBTBSA-N |
SMILES |
CCCCCCCO |
異性体SMILES |
CCCCCC[14CH2]O |
正規SMILES |
CCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















